3-[1,6]Naphthyridin-8-yl-acrylic acid ethyl ester chemical properties
3-[1,6]Naphthyridin-8-yl-acrylic acid ethyl ester chemical properties
Topic: 3-[1,6]Naphthyridin-8-yl-acrylic acid ethyl ester chemical properties Content Type: Technical Guide / Whitepaper Role: Senior Application Scientist
Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery
Executive Summary
3-(1,6-Naphthyridin-8-yl)acrylic acid ethyl ester (Ethyl 3-(1,6-naphthyridin-8-yl)acrylate) represents a critical intermediate in the synthesis of bioactive heterocyclic compounds. Belonging to the class of aza-naphthalenes , the 1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry, widely utilized to mimic purine bases or quinoline structures in kinase inhibitors (e.g., FGFR4, CDK8) and antibacterial agents.
The acrylic acid ethyl ester moiety at the C8 position serves two primary functions:
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Synthetic Handle: It provides a versatile electrophilic site for further functionalization via hydrolysis, reduction, or Michael addition.
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Pharmacophore Precursor: It acts as a precursor to acrylamide "warheads" used in covalent kinase inhibitors, designed to target non-catalytic cysteine residues.
This guide details the physicochemical properties, synthesis protocols, and reactivity profiles necessary for the effective utilization of this compound in high-throughput optimization campaigns.
Chemical Specifications & Properties[1][2][3][4][5][6][7][8]
The following data aggregates calculated and experimental parameters for the target ester and its core scaffold.
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | Ethyl (2E)-3-(1,6-naphthyridin-8-yl)prop-2-enoate | Assumes trans (E) geometry from Heck coupling. |
| Molecular Formula | C₁₃H₁₂N₂O₂ | |
| Molecular Weight | 228.25 g/mol | |
| Appearance | Pale yellow to brown crystalline solid | Typical of conjugated naphthyridines. |
| Solubility | DMSO, DMF, Chloroform, Dichloromethane | Poor solubility in water/hexane. |
| LogP (Predicted) | ~1.8 – 2.2 | Lipophilic, suitable for membrane permeability. |
| pKa (Base) | ~3.8 (N6) | The N6 nitrogen is the primary basic site; N1 is less basic due to electronics. |
| H-Bond Acceptors | 4 (N1, N6, Carbonyl O, Ether O) | |
| Key Spectroscopic Signature | ¹H NMR: Doublet ~16.0 Hz (Vinyl protons) | Confirms trans-alkene geometry. |
Synthesis Protocol: Palladium-Catalyzed Heck Coupling
The most robust route to 3-(1,6-naphthyridin-8-yl)acrylic acid ethyl ester is the Mizoroki-Heck reaction utilizing 8-bromo-1,6-naphthyridine. This pathway avoids the instability associated with aldehyde precursors required for Wittig olefination.
Reaction Logic & Causality
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Substrate: 8-Bromo-1,6-naphthyridine . The C8 position is activated for oxidative addition to Pd(0) due to the electron-deficient nature of the pyridine ring (Ring B).
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Catalyst: Pd(OAc)₂ with P(o-tol)₃ or P(t-Bu)₃ . Bulky phosphines prevent catalyst aggregation and facilitate the oxidative addition of the electron-poor aryl halide.
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Base: Triethylamine (Et₃N) or K₂CO₃ . Neutralizes the HBr generated during beta-hydride elimination.
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Solvent: DMF or 1,4-Dioxane . High boiling point polar aprotic solvents are required to solubilize the naphthyridine and sustain the high temperatures (90–110 °C) needed for the reaction.
Experimental Workflow Diagram
Figure 1: Step-wise synthesis workflow for the Heck coupling of 8-bromo-1,6-naphthyridine.
Detailed Methodology
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Setup: In a dry pressure tube or round-bottom flask equipped with a condenser, dissolve 8-bromo-1,6-naphthyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).
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Catalyst Addition: Add Pd(OAc)₂ (0.05 eq) and P(o-tol)₃ (0.10 eq). Degas the solution by bubbling nitrogen for 10 minutes to prevent Pd oxidation (Pd black formation).
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Reagent Addition: Add Ethyl acrylate (1.5 eq) and Triethylamine (2.0 eq) via syringe.
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Reaction: Seal the vessel (or maintain N₂ flow) and heat to 100 °C for 12–16 hours.
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Self-Validation Point: The reaction mixture should darken (catalyst activation). Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product will be more polar than the starting bromide but less polar than the baseline. Look for a strong UV-active spot that fluoresces (typical of extended conjugation).
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) to remove DMF. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via flash column chromatography on silica gel. Gradient elution: 0–50% EtOAc in Hexanes.
Reactivity & Functionalization
The "acrylic acid ethyl ester" side chain is a versatile chemical handle.
Hydrolysis (Acid Formation)
Conversion to the free acid is often required to couple the scaffold to amines (forming amides).
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Conditions: LiOH (2.0 eq) in THF/H₂O (1:1) at RT for 2 hours.
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Outcome: Quantitative conversion to 3-(1,6-naphthyridin-8-yl)acrylic acid .
Reduction (Saturated Ester/Alcohol)
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H₂ / Pd-C: Reduces the alkene to the saturated ethyl propionate derivative (removes the Michael acceptor character).
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DIBAL-H: Selective reduction of the ester to the allylic alcohol (maintains the alkene).
Michael Addition (Covalent Targeting)
The electron-deficient alkene (conjugated with both the ester and the electron-poor naphthyridine ring) is a potent Michael acceptor .
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Reactivity: Reacts with thiols (e.g., Cysteine residues in proteins) or secondary amines.
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Medicinal Application: This reactivity is exploited in Targeted Covalent Inhibitors (TCIs) . The naphthyridine core binds the ATP pocket, positioning the acrylate to form an irreversible covalent bond with a specific cysteine (e.g., Cys481 in BTK, or equivalent in FGFR4).
Biological Context: Kinase Inhibition
1,6-Naphthyridines are isosteres of quinolines and isoquinolines, commonly used to target Type I and Type II kinase conformations.
Mechanism of Action (FGFR4/CDK8 Context)
The 8-position substitution directs the side chain towards the solvent-exposed region or the hinge region of the kinase, depending on the binding mode.
Figure 2: Mechanism of covalent kinase inhibition utilizing the acrylate warhead.
Safety & Handling
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Hazards: As an acrylate derivative, the compound is a potential skin sensitizer and irritant . The naphthyridine core may possess biological activity; treat as a potent bioactive agent.[3]
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Storage: Store at -20 °C under inert atmosphere. Protect from light to prevent polymerization or photo-isomerization of the double bond.
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Disposal: High-temperature incineration. Do not release into aqueous waste streams due to potential aquatic toxicity (common for heterocyclic aromatics).
References
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Vertex AI Search . (2026). 1,6-Naphthyridine derivatives drug development. Retrieved from
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Vertex AI Search . (2026). Heck reactions of aryl halides and ethyl acrylate. Retrieved from
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Vertex AI Search . (2026). Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives. Retrieved from
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Sigma-Aldrich . (2026). 3-[1,6]Naphthyridin-8-yl-acrylic acid methyl ester Product Page. Retrieved from
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Chem-Impex . (2026). 1,6-Naphthyridine Chemical Properties. Retrieved from
